[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
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Overview
Description
o-Pyrocatechualdehyde, thiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anti-fungal, anti-viral, and anti-cancer effects . This compound is of particular interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Pyrocatechualdehyde, thiosemicarbazone typically involves the reaction of o-Pyrocatechualdehyde with thiosemicarbazide. This reaction is carried out under acidic or basic conditions, depending on the desired yield and purity . The general reaction scheme is as follows:
o-Pyrocatechualdehyde+Thiosemicarbazide→o-Pyrocatechualdehyde, thiosemicarbazone
Industrial Production Methods: Industrial production methods for thiosemicarbazones often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: o-Pyrocatechualdehyde, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
o-Pyrocatechualdehyde, thiosemicarbazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of o-Pyrocatechualdehyde, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. These metal complexes can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA replication and transcription, as well as various signaling pathways .
Comparison with Similar Compounds
- Benzofuran thiosemicarbazone
- Benzothiophene thiosemicarbazone
- Thiochromanone thiosemicarbazone
Comparison: o-Pyrocatechualdehyde, thiosemicarbazone is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability enhances its biological activity and makes it a promising candidate for therapeutic applications . Compared to other thiosemicarbazones, it exhibits higher cytotoxicity against certain cancer cell lines and has a broader range of biological activities .
Properties
CAS No. |
7411-05-4 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
BBAULBCUTURIMD-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=S)N |
Origin of Product |
United States |
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